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molecular formula C10H13ClN2O2 B8378069 N-tert-Butyl-6-chloro-2-nitroaniline

N-tert-Butyl-6-chloro-2-nitroaniline

Cat. No. B8378069
M. Wt: 228.67 g/mol
InChI Key: HXWUGEATISVHBK-UHFFFAOYSA-N
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Patent
US05668282

Procedure details

A mixture of 2,3-dichloronitrobenzene (92.5 g), tert-butylamine (138 ml) and ethanol (50 ml) is heated in a bomb at 1500 for 3 days. Dilution with water, extraction with ethylacetate several times, drying with sodium sulfate, and concentration gives the title compound, IR (neat) 2970, 1532, 1484, 1447, 1366, 1348, 1192 and 755 cm-1 ; NMR (CDCl3) 7.73, 7.61, 7.07, 4.77 and 1.22 δ; MS (m/z) 172, 154, 142, 126, 114, 99 and 90.
Quantity
92.5 g
Type
reactant
Reaction Step One
Quantity
138 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10].[C:12]([NH2:16])([CH3:15])([CH3:14])[CH3:13]>C(O)C>[C:12]([NH:16][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N+:9]([O-:11])=[O:10])([CH3:15])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
92.5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)[N+](=O)[O-]
Name
Quantity
138 mL
Type
reactant
Smiles
C(C)(C)(C)N
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated in a bomb at 1500 for 3 days
Duration
3 d
EXTRACTION
Type
EXTRACTION
Details
Dilution with water, extraction with ethylacetate several times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying with sodium sulfate, and concentration

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)NC1=C(C=CC=C1Cl)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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